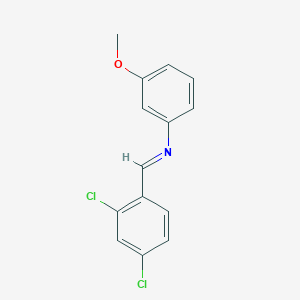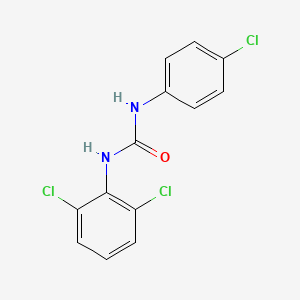
(2,2-Diphenylethyl)triphenylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,2-Diphenylethyl)triphenylsilane is an organosilicon compound with the molecular formula C32H28Si and a molecular weight of 440.666 g/mol . This compound is characterized by the presence of a silicon atom bonded to three phenyl groups and a (2,2-diphenylethyl) group. It is a rare and unique chemical often used in early discovery research .
Métodos De Preparación
The synthesis of (2,2-Diphenylethyl)triphenylsilane typically involves the hydrosilylation reaction, where a silicon-hydrogen bond is added to an unsaturated bond in the presence of a catalyst . This reaction is often catalyzed by platinum-based catalysts, such as Speier’s or Karstedt’s catalysts . The reaction conditions usually involve the use of solvents like toluene or hexane and temperatures ranging from room temperature to 100°C . Industrial production methods may involve similar hydrosilylation processes but on a larger scale with optimized reaction conditions to ensure higher yields and purity.
Análisis De Reacciones Químicas
(2,2-Diphenylethyl)triphenylsilane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form silanols and siloxanes.
Substitution: The phenyl groups in this compound can be substituted with other functional groups under appropriate conditions.
Major products formed from these reactions include silanols, siloxanes, and various substituted organosilicon compounds .
Aplicaciones Científicas De Investigación
(2,2-Diphenylethyl)triphenylsilane has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of (2,2-Diphenylethyl)triphenylsilane involves its ability to donate hydride ions in reduction reactions and participate in hydrosilylation reactions . The silicon atom in the compound can form stable bonds with various functional groups, making it a versatile reagent in organic synthesis . The molecular targets and pathways involved in its reactions depend on the specific conditions and reagents used.
Comparación Con Compuestos Similares
(2,2-Diphenylethyl)triphenylsilane can be compared with other similar organosilicon compounds, such as:
Triphenylsilane: Similar in structure but lacks the (2,2-diphenylethyl) group.
Diphenylsilane: Contains two phenyl groups instead of three.
Tetraphenylsilane: Contains four phenyl groups, making it more sterically hindered.
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and properties compared to other organosilicon compounds .
Propiedades
Fórmula molecular |
C32H28Si |
|---|---|
Peso molecular |
440.6 g/mol |
Nombre IUPAC |
2,2-diphenylethyl(triphenyl)silane |
InChI |
InChI=1S/C32H28Si/c1-6-16-27(17-7-1)32(28-18-8-2-9-19-28)26-33(29-20-10-3-11-21-29,30-22-12-4-13-23-30)31-24-14-5-15-25-31/h1-25,32H,26H2 |
Clave InChI |
IHJKRGKEPZOXLI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


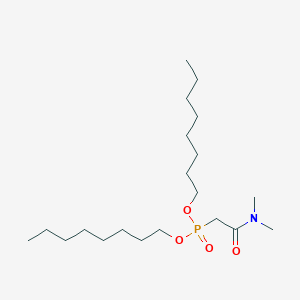


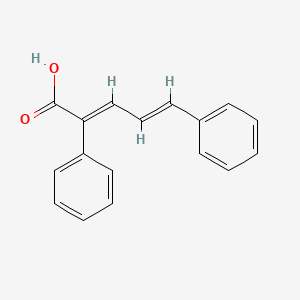

![2-[(Diethylamino)methyl]-3,6-dimethylphenol](/img/structure/B11946929.png)

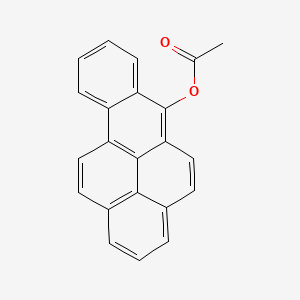
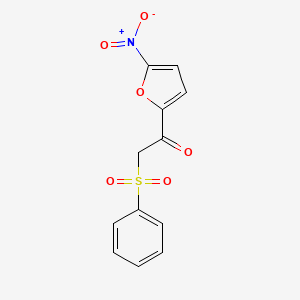
![1-{[(1E)-3-chloro-1-propenyl]sulfonyl}-4-methylbenzene](/img/structure/B11946952.png)

